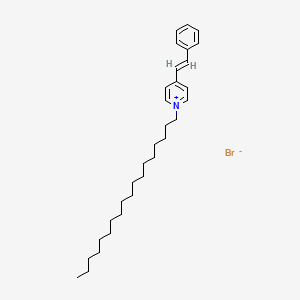

![molecular formula C8H7ClN4 B1148713 8-クロロ-3-シクロプロピル-[1,2,4]トリアゾロ[4,3-a]ピラジン CAS No. 140911-01-9](/img/structure/B1148713.png)

8-クロロ-3-シクロプロピル-[1,2,4]トリアゾロ[4,3-a]ピラジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine (CCTP) is a synthetic heterocyclic compound that has been gaining attention in recent years due to its potential applications in scientific research. CCTP is a member of the triazolopyrazine family and is composed of a five-membered ring with three nitrogen atoms, one chlorine atom, and one cyclopropyl group. CCTP has been studied for its potential as a bioactive compound and its ability to modulate biological processes.

科学的研究の応用

抗菌活性

8-クロロ-3-シクロプロピル-[1,2,4]トリアゾロ[4,3-a]ピラジンを含むトリアゾロ[4,3-a]ピラジン誘導体は、有望な抗菌活性を示しています。 例えば、これらの化合物のいくつかは、グラム陽性菌である黄色ブドウ球菌と、グラム陰性菌である大腸菌の両方に対して、中等度から良好な抗菌活性を示しました {svg_1}. 特に、化合物2eは、第一線の抗菌剤であるアンピシリンと匹敵する優れた抗菌活性を示しました {svg_2}.

抗糖尿病活性

トリアゾロ[4,3-a]ピラジン誘導体は、抗糖尿病性を有することが報告されています {svg_3}. 例えば、3-(トリフルオロメチル)-1,2,4-トリアゾロ[4,3-a]ピラジンは、2型糖尿病の治療薬であるシタグリプチンリン酸塩の主要な薬理フォアです {svg_4}.

抗血小板凝集

これらの化合物は、抗血小板凝集作用を有することも発見されています {svg_5}. これは、心血管疾患の予防と治療に役立ちます。

抗真菌活性

トリアゾロ[4,3-a]ピラジン誘導体は、抗真菌活性を示しています {svg_6}. これにより、新しい抗真菌剤の開発に役立つ可能性があります。

抗マラリア活性

これらの化合物は、マラリアの治療に潜在的な効果を示しています {svg_7}. これらの抗マラリア特性は、新しい抗マラリア薬の開発に利用できる可能性があります。

抗結核活性

トリアゾロ[4,3-a]ピラジン誘導体は、抗結核活性を示しています {svg_8}. これにより、結核との闘いに役立つ可能性があります。

抗てんかん作用

これらの化合物は、抗てんかん作用を有することが発見されています {svg_9}. これは、てんかんやその他のけいれん性疾患の治療に役立つ可能性があります。

太陽電池での利用

トリアゾロ[4,3-a]ピラジン誘導体は、太陽電池で使用されるポリマーに組み込まれています {svg_10}. この用途は、より効率的で持続可能なエネルギー源の開発に貢献する可能性があります。

作用機序

Target of Action

Similar triazolo[4,3-a]pyrazine derivatives have been found to interact with various receptors and enzymes, including c-met kinase .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence various cellular pathways, including apoptosis .

Result of Action

Similar compounds have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine . For instance, the synthesis of similar compounds has been shown to be influenced by temperature .

Safety and Hazards

将来の方向性

The development of the piperazine-fused triazoles, including [1,2,4]triazolo[4,3-a]pyrazine derivatives, presents challenges and opportunities. These compounds can be synthesized from commercially available non-expensive reagents, and they have potential for further synthetic application for medicinally oriented synthesis .

生化学分析

Biochemical Properties

8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with c-Met kinase, an enzyme involved in cell signaling pathways that regulate cell growth and differentiation . The inhibition of c-Met kinase by 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine can result in the modulation of downstream signaling pathways, thereby affecting cellular functions.

Cellular Effects

The effects of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine on various types of cells and cellular processes are profound. This compound has demonstrated significant anti-tumor activity against several cancer cell lines, including A549, MCF-7, and HeLa cells . The anti-tumor effects are attributed to its ability to inhibit cell proliferation and induce apoptosis. Additionally, 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions and reduced tumor growth.

Molecular Mechanism

The molecular mechanism of action of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to the active site of c-Met kinase, thereby inhibiting its activity . The inhibition of c-Met kinase disrupts the downstream signaling pathways that are crucial for cell proliferation and survival. Additionally, 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-tumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine are further processed and excreted through the kidneys. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites.

Transport and Distribution

The transport and distribution of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with efflux transporters, which facilitate its movement across cellular membranes . Additionally, binding proteins in the blood can influence the distribution and accumulation of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine in various tissues. The localization of this compound within specific tissues can impact its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine is crucial for its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it exerts its effects on cellular processes . The presence of targeting signals and post-translational modifications can direct 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine to specific subcellular compartments, influencing its interactions with biomolecules and its overall activity.

特性

IUPAC Name |

8-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-6-8-12-11-7(5-1-2-5)13(8)4-3-10-6/h3-5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCRFSFETSJITG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C3N2C=CN=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phosphonic acid, [(3,4-diMethylphenyl)phenylMethyl]-, diethyl ester](/img/no-structure.png)

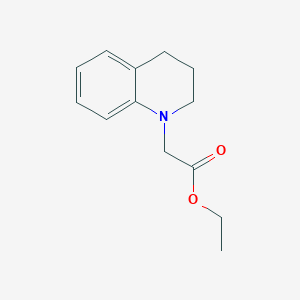

![tert-butyl N-[(3R,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-propylcarbamate](/img/structure/B1148634.png)

![7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148652.png)